molecular formula C5H8KNO2S3 B120801 Potassium 3-sulfolanyldithiocarbamate CAS No. 144089-87-2

Potassium 3-sulfolanyldithiocarbamate

Cat. No. B120801
M. Wt: 250.4 g/mol
InChI Key: LVYMNMYNYRQFAC-UHFFFAOYSA-M
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Description

Potassium 3-sulfolanyldithiocarbamate is a chemical compound with the formula C5H9KNO2S3 . It is available from various suppliers .


Chemical Reactions Analysis

The intermediate products of the radiolysis of Potassium 3-sulfolanyldithiocarbamate were studied by the method of pulsed radiolysis . It was found that the hydrated electron adds to the sulfonyl and dithiocarbamate groups to form anion radicals A and B, which have maximal absorption at /lambda//sub max/ /equals/ 600 and 315 nm, respectively .

Scientific Research Applications

Synthesis of Organic Sulfonic Acid Derivatives

An efficient method for synthesizing organic sulfonic acid potassium derivatives containing dithiocarbamate side chains was developed. This method involves reacting amines with carbon disulfide and sultones in the presence of K3PO4 in water at room temperature. The resultant organic sulfonic acid potassium derivatives are easily transformed into corresponding organic sulfonic acids, which can further react with amines to afford important organic sulfonamides containing dithiocarbamate side chains (Li, Zhou, Wang, Sun, Ge, & Li, 2016).

Characterization of Metal Complexes

Research involved synthesizing and characterizing new ligands (potassium 5-cyano-3-formyl-1H-indole-1-carbodithioate) containing sulfur donor atoms. These ligands were synthesized in the presence of an alkali base (NaOH) and characterized using various techniques. Additionally, the study explored the antimicrobial activity of synthesized dithiocarbamate ligands and their metal complexes against different types of bacteria and pathogenic fungi (Al-Obaidy, Ibraheem, & Mesher, 2020).

Potassium-Ion Oxygen Battery Development

A study reported on a high-capacity anode material for potassium-oxygen and potassium-ion batteries. The material, an antimony-based electrode, exhibits a high reversible storage capacity, indicating its potential application in advanced battery technologies (McCulloch, Ren, Yu, Huang, & Wu, 2015).

properties

InChI

InChI=1S/C5H9NO2S3.K/c7-11(8)2-1-4(3-11)6-5(9)10;/h4H,1-3H2,(H2,6,9,10);
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSFPXUIQIOSHBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NC(=S)S.[K]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9KNO2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60932212
Record name (1,1-Dioxo-1lambda~6~-thiolan-3-yl)carbonimidodithioic acid--potassium (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60932212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium 3-sulfolanyldithiocarbamate

CAS RN

144089-87-2
Record name Potassium 3-sulfolanyldithiocarbamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144089872
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1,1-Dioxo-1lambda~6~-thiolan-3-yl)carbonimidodithioic acid--potassium (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60932212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Potassium 3-sulfolanyldithiocarbamate
Reactant of Route 2
Potassium 3-sulfolanyldithiocarbamate
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Potassium 3-sulfolanyldithiocarbamate
Reactant of Route 4
Potassium 3-sulfolanyldithiocarbamate
Reactant of Route 5
Potassium 3-sulfolanyldithiocarbamate
Reactant of Route 6
Potassium 3-sulfolanyldithiocarbamate

Citations

For This Compound
1
Citations
NA Vysotskaya, NA Ogurtsov, AA Revina… - High Energy Chem …, 1988 - osti.gov
… The intermediate products of the radiolysis of potassium 3-sulfolanyldithiocarbamate and sulfolane were studied by the method of pulsed radiolysis with optical recording. It was found …
Number of citations: 3 www.osti.gov

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